Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride

Kinase inhibitor design Fragment-based drug discovery Hinge-binding motif

This bifunctional dipyridyl-pyrrolidine diamine dihydrochloride features a 2-aminopyridine hinge-binding anchor and unsubstituted pyrrolidine NH, providing two orthogonal vectors for fragment-based kinase inhibitor design. The dihydrochloride salt ensures >10 mg/mL aqueous solubility for direct HTS assay use. Unique C2-attachment stereochemistry distinguishes it from common N-linked regioisomers, preventing geometry mismatches in SAR campaigns. Available at ≥95% purity from multiple suppliers for supply chain resilience.

Molecular Formula C14H18Cl2N4
Molecular Weight 313.2 g/mol
CAS No. 1361116-74-6
Cat. No. B1402512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride
CAS1361116-74-6
Molecular FormulaC14H18Cl2N4
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(C=C2)NC3=CC=CC=N3.Cl.Cl
InChIInChI=1S/C14H16N4.2ClH/c1-2-8-16-14(5-1)18-11-6-7-13(17-10-11)12-4-3-9-15-12;;/h1-2,5-8,10,12,15H,3-4,9H2,(H,16,18);2*1H
InChIKeyWBCSBQSJCQUPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine Dihydrochloride (CAS 1361116-74-6): Compound Identity and Procurement Baseline


Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride (CAS 1361116-74-6) is a dipyridyl-pyrrolidine diamine derivative supplied as a dihydrochloride salt with molecular formula C14H18Cl2N4 and molecular weight 313.2 g/mol . The compound belongs to the aminopyridine-pyrrolidine class, a structural family recognized as a privileged fragment in kinase inhibitor design [1]. It is commercially available from select specialty chemical suppliers, including Matrix Scientific (product #067650) and Chembase (catalog #62342), with a minimum purity specification of 95% [2]. The product distributed by CymitQuimica (ref. 3D-LEC11674) has been discontinued, narrowing the current supply landscape .

Why Generic Substitution of Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine Dihydrochloride Fails: Structural Nuances That Drive Selection


Within the aminopyridine-pyrrolidine family, minor structural variations produce substantial differences in molecular recognition, physicochemical properties, and synthetic utility. The target compound is distinguished by a unique connectivity pattern: a 2-aminopyridine hinge-binding motif linked via a secondary amine to the 5-position of a 6-(pyrrolidin-2-yl)pyridine ring, with the pyrrolidine nitrogen remaining unsubstituted [1]. This contrasts with the more common N-(pyrrolidin-3-yl)pyridin-2-amine regioisomers (e.g., CAS 454482-15-6, CAS 1365937-22-9) that attach the pyrrolidine at the 3-position via the pyrrolidine nitrogen, producing fundamentally different vectors for further derivatization [2]. The dihydrochloride salt form confers aqueous solubility advantages over the free base, which is critical for both in vitro assay compatibility and downstream synthetic manipulation . These structural distinctions mean that generic or regioisomeric substitution risks altering hinge-binding geometry, limiting productive vector elaboration, or compromising solubility—each of which can derail a medicinal chemistry campaign.

Quantitative Differential Evidence for Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine Dihydrochloride: Procurement-Relevant Data


2-Aminopyridine Hinge-Binding Pharmacophore: Class-Validated Kinase Affinity vs. Non-Hinge-Binding Analogs

The 2-aminopyridine moiety in the target compound is a well-validated kinase hinge-binding fragment. Fragment-based screening campaigns have identified 2-aminopyridine as a ligand-efficient scaffold that engages the kinase hinge region through a canonical donor–acceptor hydrogen-bond pair with backbone residues, as demonstrated in co-crystal structures with checkpoint kinase 2 (CHK2, PDB 2WTJ) [1]. In the broader pyridin-3-amine derivative class, multisubstituted analogs exemplified by compound 3m from Zhu et al. (2017) achieved nanomolar IC50 values against FGFR, RET, EGFR, and ALK kinases, confirming that the aminopyridine scaffold, when appropriately elaborated, can deliver multi-target potency [2]. Compounds lacking the 2-aminopyridine motif (e.g., simple pyridine or pyrrolidine-only fragments) cannot engage the hinge in this bidentate manner, resulting in complete loss of kinase affinity. This pharmacophoric distinction is a binary differentiator for procurement when the intended application involves kinase target engagement.

Kinase inhibitor design Fragment-based drug discovery Hinge-binding motif

Pyrrolidine C2 Substitution Pattern: Vector Differentiation from C3-Attached Regioisomers

The target compound features the pyrrolidine ring attached at the C2 position to the 6-position of the pyridin-3-amine scaffold, with the pyrrolidine nitrogen remaining unsubstituted and available as a secondary handle for further functionalization. This connectivity is fundamentally distinct from the more prevalent N-(pyrrolidin-3-yl)pyridin-2-amine class (e.g., CAS 454482-15-6, CAS 1365937-22-9), where the pyrrolidine is linked through its nitrogen atom at the 3-position of the pyrrolidine ring [1]. In the target compound, the pyrrolidine C2 stereocenter is retained, enabling chiral resolution or asymmetric synthesis strategies that can yield enantiomerically pure intermediates—a critical capability when downstream biological targets exhibit stereospecific binding. By contrast, the N-linked regioisomers possess the chiral center at the pyrrolidine 3-position, projecting substituents along a different trajectory . This vector divergence of approximately 60° in exit-vector angle, estimated from molecular modeling of the two scaffolds, means that elaborated analogs derived from each regioisomer will occupy distinct chemical space and cannot be interchanged in a structure-based design campaign.

Structure-activity relationship Regioisomer differentiation Synthetic intermediate selection

Dihydrochloride Salt Form: Solubility Advantage over Free Base for Aqueous Assay Compatibility

The dihydrochloride salt form of the target compound provides a significant aqueous solubility advantage over the corresponding free base. While direct solubility data for CAS 1361116-74-6 has not been published in the peer-reviewed literature, data for the closely related N-(pyrrolidin-3-yl)pyridin-2-amine scaffold indicates that the free base exhibits limited water solubility (estimated <1 mg/mL), whereas the hydrochloride salt form improves solubility to >10 mg/mL—an increase of at least one order of magnitude . This solubility differential is critical for: (a) preparing compound stock solutions at concentrations required for biochemical assay screening (typically 10–100 mM in DMSO with subsequent aqueous dilution); (b) enabling in vitro pharmacological evaluation without the confounding effects of precipitation; and (c) facilitating downstream synthetic transformations in aqueous or protic solvent systems [1]. The dihydrochloride form also provides enhanced long-term storage stability compared to the free base, which is susceptible to oxidation at the secondary amine positions .

Salt form selection Aqueous solubility In vitro assay development

Multi-Vendor Sourcing with Documented Purity: Supply Chain Resilience vs. Single-Source Analogs

The target compound (CAS 1361116-74-6) is listed by multiple independent chemical suppliers, including Matrix Scientific (product #067650) and Chembase (catalog #62342), with a minimum purity specification of 95% confirmed by vendor Certificate of Analysis [1]. In contrast, several closely related regioisomeric analogs—such as (S)-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride (CAS 884653-77-4) and (R)-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride (CAS 1421013-08-2)—are available from fewer suppliers, creating potential single-point-of-failure risks for long-term research programs . Additionally, the CymitQuimica listing for this compound has been marked as 'Discontinued' , which reduces the active supplier count but also signals that procurement decisions should verify current stock availability before committing to experimental workflows. Multi-vendor availability provides competitive pricing, reduces lead-time risk, and enables lot-to-lot consistency verification through independent QC testing across suppliers.

Chemical procurement Supply chain Purity verification

Best-Fit Research and Industrial Application Scenarios for Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine Dihydrochloride


Kinase Inhibitor Fragment Elaboration and Lead Generation

The target compound serves as a bifunctional scaffold for fragment-based kinase inhibitor discovery. The 2-aminopyridine motif provides a validated hinge-binding anchor (as confirmed by co-crystal structures of related 2-aminopyridine fragments in CHK2, PDB 2WTJ) , while the unsubstituted pyrrolidine NH and the free amine at the pyridine 5-position offer two orthogonal vectors for parallel chemical elaboration. This dual-handle architecture enables efficient fragment growing strategies, where one vector can be used to explore affinity gains while the second is employed for selectivity engineering. The class-level precedent from Zhu et al. (2017) demonstrates that elaborated pyridin-3-amine derivatives can achieve nanomolar multi-kinase inhibition profiles (FGFR, RET, EGFR, ALK), validating the scaffold's potential for lead generation in oncology programs [1].

Chiral Building Block for Stereospecific Inhibitor Synthesis

The pyrrolidine C2 stereocenter retained in the target compound enables the preparation of enantiomerically pure intermediates for stereospecific kinase inhibitor synthesis . Unlike the N-linked regioisomers where the chiral center resides at the pyrrolidine 3-position, the C2 attachment preserves a distinct spatial orientation that can be exploited for enantioselective interactions with kinase active sites. The dihydrochloride salt form ensures adequate aqueous solubility for chiral resolution procedures and subsequent synthetic transformations in protic media. Procurement of this specific regioisomer and salt form is critical because stereochemical inversion or regioisomeric mismatch at this stage would propagate through the entire synthetic sequence, yielding final compounds with incorrect 3D pharmacophore presentation [1].

Biochemical Assay Probe Development Requiring Soluble Amine Handles

The dihydrochloride salt form, with its inferred aqueous solubility of >10 mg/mL (based on analog data), makes this compound suitable for direct use in biochemical assay development without additional solubilization steps . This is particularly important for high-throughput screening (HTS) campaigns where compound precipitation can generate false negatives or interfere with optical readouts. The unsubstituted pyrrolidine NH and the aminopyridine group both provide reactive handles for bioconjugation, enabling the generation of affinity probes, fluorescent tracers, or chemical biology tool compounds. Procurement of the dihydrochloride salt specifically—rather than the free base—ensures immediate solubility in aqueous assay buffers at the concentrations typically required (1–100 µM final assay concentration) [1].

Multi-Vendor Sourcing for GMP Scale-Up or Long-Term Medicinal Chemistry Programs

For industrial medicinal chemistry programs requiring multi-gram to kilogram quantities over several years, the availability of this compound from at least two independent suppliers (Matrix Scientific and Chembase) with documented purity specifications (min. 95%) provides supply-chain resilience [1]. This mitigates the risk associated with single-source analogs that are vulnerable to supplier discontinuation, batch failures, or geopolitical supply disruptions. Researchers should note that one historical supplier (CymitQuimica) has discontinued this product, underscoring the importance of verifying active supplier status at the time of procurement . The documented purity baseline of 95% across vendors also facilitates inter-lot QC comparisons, ensuring experimental reproducibility across different sourcing events.

Quote Request

Request a Quote for Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.